molecular formula C9H6BrNZn B2685916 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran CAS No. 1207760-37-9

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B2685916
CAS No.: 1207760-37-9
M. Wt: 273.44
InChI Key: MSEHZFOOQAIMIA-UHFFFAOYSA-M
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Description

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound used in various synthetic applications. It is a solution of 4-Isoquinolinzinc bromide in Tetrahydrofuran, a common solvent in organic chemistry. This compound is often utilized in organozinc chemistry, which involves the use of organozinc reagents in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isoquinolinzinc bromide typically involves the reaction of isoquinoline with zinc bromide in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions often include low temperatures to ensure the stability of the organozinc reagent.

Industrial Production Methods

In an industrial setting, the production of 4-Isoquinolinzinc bromide may involve large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as filtration and distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Isoquinolinzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles.

    Transmetalation: It can participate in transmetalation reactions with other metal halides.

    Coupling Reactions: It is often used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 4-Isoquinolinzinc bromide include halides, aldehydes, and ketones. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, under an inert atmosphere. The conditions may vary depending on the specific reaction, but they often involve moderate temperatures and anhydrous solvents.

Major Products

The major products formed from reactions involving 4-Isoquinolinzinc bromide depend on the specific reaction and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be an aryl-isoquinoline derivative.

Scientific Research Applications

4-Isoquinolinzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the development of pharmaceutical compounds.

    Material Science: It is used in the synthesis of materials with specific properties, such as conductive polymers.

    Biological Studies: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Isoquinolinzinc bromide involves its role as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

4-Isoquinolinzinc bromide can be compared with other organozinc compounds, such as:

    Phenylzinc bromide: Used in similar nucleophilic addition and coupling reactions.

    Methylzinc bromide: Another organozinc reagent with similar reactivity but different selectivity.

    Ethylzinc bromide: Used in organic synthesis with different steric and electronic properties.

The uniqueness of 4-Isoquinolinzinc bromide lies in its specific reactivity and selectivity, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

bromozinc(1+);4H-isoquinolin-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQAGSSBRNEDNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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